molecular formula C17H22N4O2 B4257362 2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one

2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one

Cat. No.: B4257362
M. Wt: 314.4 g/mol
InChI Key: ITYSYFKWRFKYJH-UHFFFAOYSA-N
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Description

2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one is a complex organic compound with potential applications in various scientific fields This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced via nucleophilic substitution reactions, where a benzyloxyethyl halide reacts with the pyridazinone intermediate.

    Attachment of the Piperazinyl Moiety: The piperazinyl group can be attached through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the pyridazinone intermediate.

    Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or activate certain receptors, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride
  • 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone sulfate
  • 2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone phosphate

Uniqueness

2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one is unique due to the presence of the trifluoroacetate salt, which can influence its solubility, stability, and biological activity. Compared to other similar compounds, the trifluoroacetate salt may offer distinct advantages in terms of pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-17-12-16(20-8-6-18-7-9-20)13-19-21(17)10-11-23-14-15-4-2-1-3-5-15/h1-5,12-13,18H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYSYFKWRFKYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)N(N=C2)CCOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-phenylmethoxyethyl)-5-piperazin-1-ylpyridazin-3-one
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